molecular formula C12H10ClFN2OS B2566579 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone CAS No. 494202-79-8

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone

Cat. No.: B2566579
CAS No.: 494202-79-8
M. Wt: 284.73
InChI Key: QXKRQKZZOFAXCL-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone (CAS 494202-79-8) is a high-purity research compound belonging to the S-DABO (S-dihydro-alkoxy-benzyl-oxopyrimidine) family, a recognized class of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Its primary research value lies in the study of antiviral agents, specifically in inhibiting the HIV-1 reverse transcriptase (RT) enzyme, a critical target in the viral replication cycle . The compound's structure features key pharmacophores: the 2-chloro-6-fluorobenzyl group at the C6 position and an alkylsulfanyl chain at C2, which are known to be critical for high antiviral potency. Studies on closely related 2-Cl-6-F-S-DABO analogs have demonstrated exceptional activity against wild-type HIV-1, with efficacy reaching the picomolar range in enzymatic and cellular assays . Furthermore, research indicates that the specific stereochemistry of benzylic substituents can significantly influence the compound's binding affinity to the NNIBP of HIV-1 RT, offering a valuable tool for structure-activity relationship (SAR) studies and the development of therapeutics against drug-resistant viral strains . This product is intended for research applications only and is not designed for human therapeutic or diagnostic use.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2OS/c1-7-5-11(17)16-12(15-7)18-6-8-9(13)3-2-4-10(8)14/h2-5H,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKRQKZZOFAXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone typically involves multiple steps. One common method includes the alkylation of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole using 2-chloro-6-fluorobenzyl chloride . The reaction conditions often require the use of an alkylating reagent and a suitable solvent under controlled temperature and pressure conditions .

Chemical Reactions Analysis

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorofluorobenzyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom or other functional groups within the molecule.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include alkylating agents, oxidizing agents, and catalysts like palladium for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research indicates that 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone exhibits notable biological activity , particularly as an antimicrobial and anticancer agent . Its structural components suggest potential interactions with biological targets, including enzymes and receptors involved in disease pathways.

Antimicrobial Activity

Preliminary studies have shown that compounds with similar structures often demonstrate inhibitory effects on microbial growth. The sulfanyl group in 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone may enhance its efficacy against certain pathogens through mechanisms such as disrupting cellular processes or inhibiting enzyme activity.

Anticancer Activity

Compounds similar to 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone have exhibited significant anticancer properties. For instance, derivatives of pyrimidinones have shown promising activity against various cancer cell lines by inducing apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation .

Interaction Studies

Understanding how 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone interacts with biological targets is crucial for its development as a drug candidate. Molecular docking studies can provide insights into binding affinities and mechanisms of action, guiding further development in therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinone derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone C₁₂H₁₀ClFN₂OS 298.76 2-chloro-6-fluorobenzyl, methyl High lipophilicity (XLogP3 = 3.2)
6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one C₁₁H₁₁N₃OS 233.29 (calculated) Benzyl, amino Precursor for antitumor/antifungal agents
2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone C₁₆H₁₇F₃N₂OS 342.38 4-methylbenzyl, propyl, trifluoromethyl Enhanced metabolic stability
2-[(2-Chlorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone C₁₃H₁₁ClF₃N₂OS 335.52 (calculated) 2-chlorobenzyl, methyl, trifluoromethyl Potential pesticide candidate
2-[(Difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone C₈H₁₀F₂N₂O₂S 236.24 Difluoromethyl, hydroxyethyl Increased solubility due to -OH group
GS-31144 (Diazinon metabolite) C₈H₁₂N₂O₂ 168.20 (approx.) 2-(2-hydroxy-2-propanyl), methyl Organophosphate degradation product

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 2-chloro-6-fluorobenzyl group contributes to higher lipophilicity (XLogP3 = 3.2) compared to analogs like 6-amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one (benzyl substituent only) . Lipophilicity enhances membrane permeability but may reduce aqueous solubility. Trifluoromethyl groups (e.g., in and ) further increase lipophilicity and metabolic stability, making such compounds suitable for agrochemical applications .

Biological Activity: Amino-substituted analogs () are precursors for antitumor and antifungal agents, suggesting that the amino group facilitates hydrogen bonding with biological targets . Chloro/fluoro substituents () are common in pesticides (e.g., dimethirimol in ) and may enhance binding to enzyme active sites .

Synthetic Routes: The target compound’s synthesis likely follows nucleophilic substitution pathways similar to ’s method, where benzyl chloride reacts with a pyrimidinone precursor .

Hydroxyethyl-substituted analogs () prioritize solubility, which is critical for drug formulation .

Biological Activity

The compound 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral research. This article examines its biological activity, focusing on its effects against HIV-1 and other relevant biological targets.

  • Molecular Formula : C13H9ClF2N2OS
  • Molar Mass : 352.73 g/mol
  • CAS Number : 339101-79-0

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its antiviral properties, particularly against the human immunodeficiency virus (HIV). The following sections detail specific findings from various studies.

Antiviral Activity Against HIV-1

Research indicates that compounds similar to 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone exhibit significant inhibitory effects on HIV-1. Specifically:

  • Inhibitory Potency : Compounds within the same structural class have shown low nanomolar to subnanomolar activity against wild-type HIV-1. For instance, derivatives with 2-chloro-6-fluorobenzyl substitutions demonstrated potent inhibition in both cellular and enzymatic assays, indicating a strong potential for therapeutic applications in HIV treatment .
  • Mechanism of Action : The mechanism appears to involve the inhibition of HIV reverse transcriptase (RT), a crucial enzyme for viral replication. The structure-activity relationship (SAR) studies suggest that specific substitutions at the C5 and C6 positions enhance binding affinity and selectivity for the RT enzyme .
  • Resistance Profiles : Notably, some derivatives maintain efficacy against clinically relevant mutants of HIV-1, such as K103N and Y181C, suggesting a lower likelihood of resistance development compared to other antiviral agents .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone:

StudyFindings
Demonstrated up to picomolar activity against wild-type HIV-1; significant diastereo- and enantioselectivity observed in stereoisomers.
Highlighted the effectiveness against various HIV mutants; detailed SAR analysis correlating structure modifications with antiviral activity.
Reported low micromolar to subnanomolar inhibitory activity; emphasized the importance of specific substitutions in enhancing potency.

Synthesis and Derivatives

The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of Pyrimidine Core : Utilizing alkylation reactions to introduce sulfanyl groups.
  • Substitution Reactions : Employing nucleophilic substitution to attach the chloro-fluorobenzyl moiety.

Q & A

Q. What synthetic routes are reported for introducing the sulfanyl-benzyl substituent to the pyrimidinone core?

The sulfanyl-benzyl group can be introduced via nucleophilic substitution or thiol-ene reactions. For example, in structurally similar pyrimidinones, the thiol group in 6-methyl-4(3H)-pyrimidinone reacts with halogenated benzyl derivatives (e.g., 2-chloro-6-fluorobenzyl chloride) under basic conditions (e.g., NaH in DMF) to form the sulfanyl linkage. Reaction optimization often involves controlling stoichiometry (1:1.2 molar ratio of pyrimidinone to benzyl halide) and temperature (50–70°C for 6–12 hours). Purity is typically confirmed via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • FTIR : Confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for pyrimidinone, C-S stretch at ~680 cm⁻¹) .
  • NMR : ¹H NMR identifies substituents (e.g., methyl at δ ~2.5 ppm, benzyl protons at δ ~4.3 ppm, aromatic protons from the chloro-fluorobenzyl group at δ ~7.0–7.5 ppm). ¹³C NMR resolves carbonyl carbons (δ ~165 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₁ClF₂N₂OS: 312.03) .

Q. What are the known reactivity trends of the pyrimidinone core under acidic/basic conditions?

The pyrimidinone ring undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to ring-opening products. Stability studies in buffered solutions (pH 4–9) show no degradation over 72 hours at 25°C. Reactivity at the sulfanyl group includes oxidation to sulfoxide/sulfone derivatives under peroxide exposure .

Advanced Research Questions

Q. How can contradictory data on degradation pathways in environmental fate studies be resolved?

Conflicting degradation profiles (e.g., aerobic vs. anaerobic conditions) require controlled replicate studies with isotopically labeled analogs (e.g., ¹⁴C-labeled compound) to track transformation products. High-resolution LC-MS/MS and GC-MS can identify intermediates like oxidized sulfanyl groups or hydrolyzed pyrimidinone rings. Statistical analysis (e.g., PCA) helps distinguish artifacts from genuine degradation products .

Q. What experimental design optimizes yield in large-scale synthesis while minimizing byproducts?

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using DMF as a solvent increases reaction rate but may produce dimethylamine byproducts; switching to THF reduces side reactions.
  • In-situ Monitoring : ReactIR or HPLC tracks reaction progress. Quenching at 85% conversion minimizes over-reaction .
  • Catalyst Screening : Pd/C or Ni catalysts enhance selectivity in benzylation steps .

Q. How does the chloro-fluoro-benzyl substituent influence bioactivity in cellular imaging applications?

The electron-withdrawing chloro and fluoro groups enhance lipophilicity, improving membrane permeability. In vitro studies with fluorescent analogs (e.g., pyrimidinones tagged with dansyl groups) show preferential accumulation in lipid-rich organelles (e.g., mitochondria). Two-photon excitation (λ = 800 nm) reduces phototoxicity in live-cell imaging .

Q. What computational methods predict the compound’s binding affinity to biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like dihydrofolate reductase (DHFR). Key residues (e.g., Asp27, Leu28) form hydrogen bonds with the pyrimidinone carbonyl and sulfanyl group. QSAR models correlate substituent electronegativity (Hammett σ values) with inhibitory activity (IC₅₀) .

Methodological Tables

Table 1. Key Synthetic Parameters for Sulfanyl-Benzyl Functionalization

ParameterOptimal RangeImpact on Yield
Temperature60–70°C↑ Yield (75–85%)
SolventDMF/THF (1:1)Balances polarity
Reaction Time8–10 hoursMinimizes byproducts
BaseNaH (1.2 eq)↑ Nucleophilicity

Table 2. Stability of Pyrimidinone Core Under Varied pH

pHConditionDegradation (%) at 72h
2.00.1 M HCl98% (ring opening)
7.4Phosphate buffer<5%
10.00.1 M NaOH90% (hydrolysis)

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